molecular formula C6H11ClO2 B122268 2-Chloro-1-hydroxyhexan-3-one CAS No. 157474-45-8

2-Chloro-1-hydroxyhexan-3-one

Cat. No.: B122268
CAS No.: 157474-45-8
M. Wt: 150.6 g/mol
InChI Key: WHSGLNPIAHRFOB-UHFFFAOYSA-N
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Description

2-Chloro-1-hydroxyhexan-3-one (C₆H₁₁ClO₂) is a chlorinated hydroxy ketone characterized by a six-carbon chain with a hydroxyl group at position 1, a ketone at position 3, and a chlorine substituent at position 2. Its properties may be inferred from analogs, such as chloro-substituted ketones or hydroxyketones, discussed below.

Properties

CAS No.

157474-45-8

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

2-chloro-1-hydroxyhexan-3-one

InChI

InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3

InChI Key

WHSGLNPIAHRFOB-UHFFFAOYSA-N

SMILES

CCCC(=O)C(CO)Cl

Canonical SMILES

CCCC(=O)C(CO)Cl

Synonyms

3-Hexanone, 2-chloro-1-hydroxy-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-1-hydroxyhexan-3-one with compounds sharing functional groups (chloro, hydroxy, ketone) or structural motifs, as derived from the evidence.

Comparison with 5-Chloro-2-methyl-4-isothiazolin-3-one

  • Structure: 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4) is a heterocyclic compound with a chlorine atom and isothiazolinone ring . Unlike 2-Chloro-1-hydroxyhexan-3-one, it lacks a hydroxyl group and features a sulfur-containing ring system.
  • Safety : 5-Chloro-2-methyl-4-isothiazolin-3-one requires stringent handling (e.g., EN 374-certified gloves, respiratory protection) due to its toxicity . By contrast, 2-Chloro-1-hydroxyhexan-3-one’s safety profile is undefined but may align with chloro-alcohols (e.g., irritancy risks).

Comparison with 2-Chloroethylamine Monohydrochloride

  • Structure : 2-Chloroethylamine hydrochloride (C₂H₇Cl₂N) contains a chlorine and amine group on a two-carbon chain . It lacks the ketone and hydroxyl moieties of the target compound.
  • Application : Used as a reagent in organic synthesis (e.g., alkylation), its reactivity stems from the chloro-amine group. The hydroxy ketone in 2-Chloro-1-hydroxyhexan-3-one may instead facilitate condensation or oxidation reactions.

Comparison with Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Structure: Methoxmetamine (C₁₄H₁₉NO₂) features a cyclohexanone ring with methoxyphenyl and methylamino substituents . While both compounds share a ketone group, Methoxmetamine’s aromaticity and tertiary amine contrast with the linear, hydroxylated structure of 2-Chloro-1-hydroxyhexan-3-one.
  • Stability: Cyclohexanones like Methoxmetamine exhibit ring strain and conformational flexibility, whereas linear ketones may have higher solubility in polar solvents.

General Trends in Chlorinated Ketones

  • Hydrogen Bonding : The hydroxyl group in 2-Chloro-1-hydroxyhexan-3-one could form intramolecular hydrogen bonds with the ketone oxygen, influencing crystallinity or solubility. Similar interactions are critical in supramolecular chemistry, as seen in hydrogen-bonded networks .
  • Electrophilicity : Chlorine’s electron-withdrawing effect may enhance the ketone’s electrophilicity, analogous to chloro-substituted aromatics in biocides .

Data Table: Comparative Properties of Analogous Compounds

Compound Molecular Formula Key Functional Groups Key Properties/Applications Reference
2-Chloro-1-hydroxyhexan-3-one C₆H₁₁ClO₂ Chloro, hydroxy, ketone Hypothesized: Synthesis intermediate -
5-Chloro-2-methyl-4-isothiazolin-3-one C₄H₄ClNOS Chloro, isothiazolinone Biocide, stringent safety protocols
2-Chloroethylamine Hydrochloride C₂H₇Cl₂N Chloro, amine Alkylation reagent
Methoxmetamine C₁₄H₁₉NO₂ Cyclohexanone, methoxy Analgesic/psychoactive compound

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